{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a difluoromethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-(difluoromethyl)-1H-pyrazole with 1-methyl-1H-pyrazole in the presence of a suitable amine. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The reaction may also require the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and increase the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include pyrazole oxides, amine derivatives, and substituted pyrazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-1H-pyrazole: A precursor in the synthesis of the compound.
1-Methyl-1H-pyrazole: Another precursor used in the synthesis.
Pyrazole Derivatives: Compounds with similar structures and properties.
Uniqueness
The presence of both a difluoromethyl group and a methyl group on the pyrazole rings makes {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine unique. This structural feature can enhance its reactivity and biological activity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C10H13F2N5 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C10H13F2N5/c1-16-8(2-4-14-16)6-13-7-9-3-5-15-17(9)10(11)12/h2-5,10,13H,6-7H2,1H3 |
InChI Key |
ZIRCDBIZCAWTPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=NN2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.